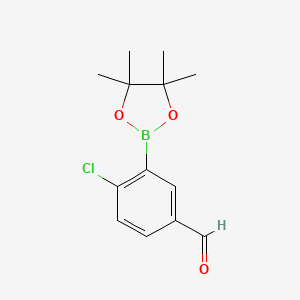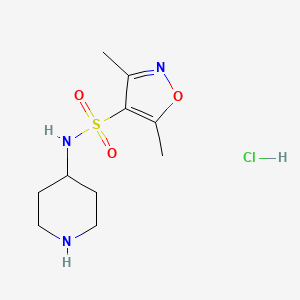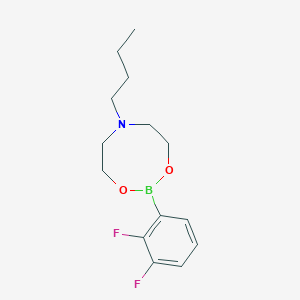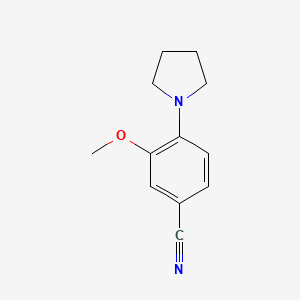
2-苄基-4,4,4-三氟丁-1-胺
描述
“2-Benzyl-4,4,4-trifluorobutan-1-amine” is a chemical compound with the molecular formula C11H14F3N. It is used for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for “2-Benzyl-4,4,4-trifluorobutan-1-amine” were not found, similar compounds have been synthesized using Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The molecular structure of “2-Benzyl-4,4,4-trifluorobutan-1-amine” consists of a benzyl group attached to a trifluorobutan-1-amine.科学研究应用
不对称合成与催化
研究表明类似氟化合物的效用不对称合成中,突出了手性N-酰基腙在赋予C=N键加成反应面选择性中的发展。这对于合成均烯基N-三氟乙酰胺至关重要,均烯基N-三氟乙酰胺可以进一步精制成多种功能化的结构单元,从而扩展C-C键构建方法在不对称胺合成中的应用 (Friestad, Korapala, & Ding, 2006).
配位化学与材料科学
基于氟化β-二酮酸盐化合物与嘧啶-2-胺等配位聚合物的研究制备了铜(II)和锌(II)配合物,证明了氟化组分在形成稳定且潜在功能材料中的作用,该材料可应用于催化、分离和电子材料 (Perdih, 2016).
有机合成与药物开发
空间位阻伯胺的合成,包括具有α-三氟甲基官能团的伯胺,展示了光氧化还原催化在从简单的肟和氰基芳烃中创建复杂胺方面的效用。这种方法指出了氟化胺在药物开发和生物活性化合物合成中的潜力,其中氟的存在可以显着改变分子的物理、化学和生物学性质 (Nicastri, Lehnherr, Lam, DiRocco, & Rovis, 2020).
高级材料应用
设计和合成用于选择性气体/蒸汽吸附和传感应用的胺修饰发光金属有机骨架(MOF)突出了胺官能团在创建响应材料中的重要性。此类骨架可用于环境监测、传感和催化,强调了氟化胺在材料科学中的多功能性 (Das & Mandal, 2018).
安全和危害
属性
IUPAC Name |
2-benzyl-4,4,4-trifluorobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c12-11(13,14)7-10(8-15)6-9-4-2-1-3-5-9/h1-5,10H,6-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJLJHVWCAGNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate](/img/structure/B1492502.png)

![3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1492507.png)






![6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1492518.png)



